
4-Methyl-3-phenyl-7-azaindole
Descripción general
Descripción
4-Methyl-3-phenyl-7-azaindole is a chemical compound with the molecular formula C14H12N2 . It is a derivative of 7-azaindole, a building block that has attracted considerable interest in the field of drug discovery due to its powerful medicinal properties .
Synthesis Analysis
The synthesis of 7-azaindole derivatives, including 4-Methyl-3-phenyl-7-azaindole, has been an active area of research. Advances in metal-catalyzed chemistry have supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . For instance, the synthesis of 7-azaindole derivatives was achieved through Suzuki coupling using appropriate halogenated 7-azaindole and boronic acids .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-phenyl-7-azaindole is based on the 7-azaindole scaffold, which is represented in many biologically active natural products and synthetic derivatives . This scaffold has yielded several therapeutic agents for a variety of diseases .Chemical Reactions Analysis
The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The global ring functionalization of 7-azaindoles has been highlighted as potential pharmacophores for various therapeutic targets .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The 7-azaindole scaffold, to which 4-Methyl-3-phenyl-7-azaindole belongs, continues to attract interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles remains an active area of research, with advances in metal-catalyzed chemistry supporting the development of novel methods for functionalization .
Propiedades
IUPAC Name |
4-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-7-8-15-14-13(10)12(9-16-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCVJWMXYVDGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




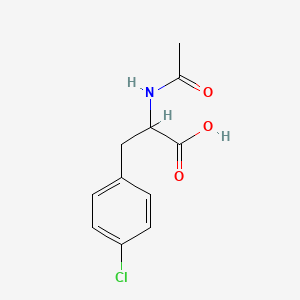


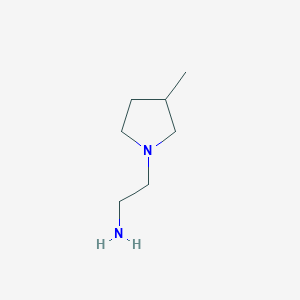

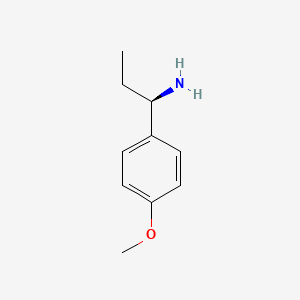

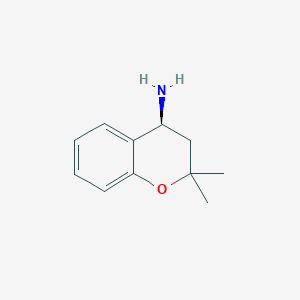

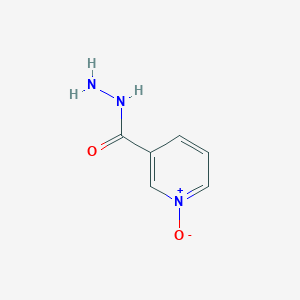
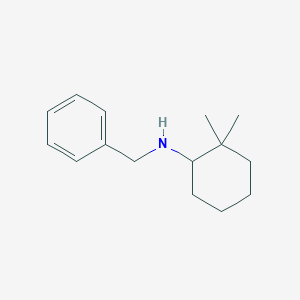
![N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine](/img/structure/B3254335.png)
